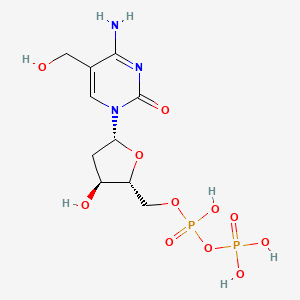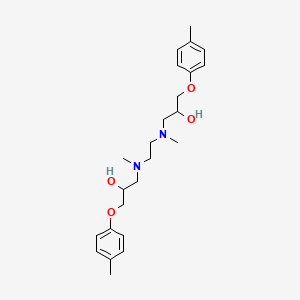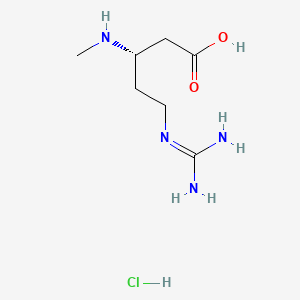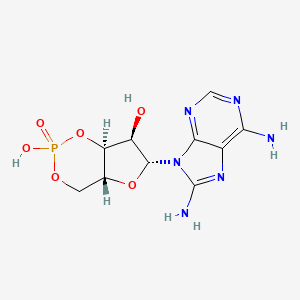
2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate
Descripción general
Descripción
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxymethyl group is attached to the 5th carbon of the cytosine ring, and the deoxyribose sugar is linked to a diphosphate group at the 5’ position. This compound plays a significant role in the study of DNA methylation and demethylation processes, particularly in the context of epigenetic regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position of the cytosine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.
Phosphorylation: The hydroxymethylated nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent to introduce the diphosphate group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the hydroxymethylation and phosphorylation reactions. These methods are often preferred for their specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Substitution: The hydroxymethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles like thiols or amines can react with the hydroxymethyl group under mild conditions.
Major Products
Oxidation: The major products include 5-formyl-2’-deoxycytidine-5’-diphosphate and 5-carboxy-2’-deoxycytidine-5’-diphosphate.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate has several applications in scientific research:
Epigenetics: It is used to study DNA methylation and demethylation processes, providing insights into gene regulation and expression.
Cancer Research: The compound is utilized to investigate the role of DNA modifications in cancer development and progression.
Biomarker Development: It serves as a potential biomarker for detecting early-stage malignancies due to its altered levels in cancerous tissues.
Drug Development: Researchers explore its potential as a target for developing novel therapeutic agents.
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
DNA Demethylation: It acts as an intermediate in the DNA demethylation pathway, where it is further oxidized to formyl and carboxyl derivatives, eventually leading to the removal of methyl groups from cytosine.
Gene Regulation: The presence of the hydroxymethyl group can influence gene expression by altering the binding affinity of transcription factors and other regulatory proteins to DNA.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine: A closely related compound without the diphosphate group.
5-Formyl-2’-deoxycytidine: An oxidized derivative of 2’-deoxy-5-hydroxymethylcytidine.
5-Carboxy-2’-deoxycytidine: Another oxidized form of 2’-deoxy-5-hydroxymethylcytidine.
Uniqueness
2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is unique due to the presence of both the hydroxymethyl group and the diphosphate group, which confer distinct chemical properties and biological activities. Its role as an intermediate in DNA demethylation and its potential as a biomarker for cancer detection highlight its significance in scientific research.
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDPSTWKKMBPM-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332049 | |
| Record name | 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94714-46-2 | |
| Record name | 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)












